molecular formula C17H22O2 B11859851 2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene

2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene

Cat. No.: B11859851
M. Wt: 258.35 g/mol
InChI Key: ZUSQNUVFAFEJBJ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene is an organic compound with the molecular formula C17H22O2 and a molecular weight of 258.36 g/mol . This compound is characterized by its naphthalene core substituted with methoxy and methyl groups, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene involves several steps, typically starting with the naphthalene core. Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .

Chemical Reactions Analysis

2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene undergoes several types of chemical reactions:

Scientific Research Applications

2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene involves its interaction with various molecular targets. The methoxy and methyl groups influence its reactivity and binding properties, allowing it to participate in specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

2,3-Dimethoxy-6,7-dimethyl-1-propylnaphthalene can be compared with other naphthalene derivatives such as:

    2,3-Dimethoxy-1-propylnaphthalene: Lacks the additional methyl groups at the 6 and 7 positions.

    6,7-Dimethyl-1-propylnaphthalene: Lacks the methoxy groups at the 2 and 3 positions.

    2,3-Dimethoxy-6,7-dimethyl-1-butylnaphthalene:

Properties

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

2,3-dimethoxy-6,7-dimethyl-1-propylnaphthalene

InChI

InChI=1S/C17H22O2/c1-6-7-14-15-9-12(3)11(2)8-13(15)10-16(18-4)17(14)19-5/h8-10H,6-7H2,1-5H3

InChI Key

ZUSQNUVFAFEJBJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)C)C

Origin of Product

United States

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